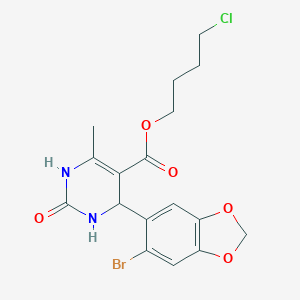![molecular formula C17H14ClFN2OS B412978 {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone](/img/structure/B412978.png)
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone is a complex organic compound characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a fluorobenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thioamide to form the thiazolidine ring.
Introduction of Fluorobenzoyl Group: The next step involves the acylation of the thiazolidine ring with 2-fluorobenzoyl chloride under basic conditions.
Attachment of Chlorophenyl Group: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C17H14ClFN2OS |
|---|---|
Poids moléculaire |
348.8g/mol |
Nom IUPAC |
[2-(2-chlorophenyl)imino-5-methyl-1,3-thiazolidin-3-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C17H14ClFN2OS/c1-11-10-21(16(22)12-6-2-4-8-14(12)19)17(23-11)20-15-9-5-3-7-13(15)18/h2-9,11H,10H2,1H3 |
Clé InChI |
ZNBKDZHODAQBRP-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=NC2=CC=CC=C2Cl)S1)C(=O)C3=CC=CC=C3F |
SMILES canonique |
CC1CN(C(=NC2=CC=CC=C2Cl)S1)C(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1,3-Bis(4-methoxyphenyl)-2-imidazolidinyl]-4-methoxyphenol](/img/structure/B412901.png)
![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)

![N~2~,N~2~'-dinaphthalen-1-yl[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B412909.png)
![N-{8-[(2-thienylcarbonyl)amino]octyl}-2-thiophenecarboxamide](/img/structure/B412911.png)

![Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B412916.png)
![2-(5-Bromo-2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B412918.png)
